molecular formula C7H5BrN4O B2627485 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol CAS No. 2490432-78-3

2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol

Cat. No.: B2627485
CAS No.: 2490432-78-3
M. Wt: 241.048
InChI Key: QNJIJKCWFFFMGY-UHFFFAOYSA-N
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Description

2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a chemical compound that features a bromine atom, a tetrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol typically involves the bromination of 4-(1H-1,2,3,4-tetrazol-1-yl)phenol. This can be achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

    Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromine atom.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-bromo-4-(1H-1,2,3-triazol-1-yl)phenol
  • 2-bromo-4-(1H-1,2,4-triazol-1-yl)phenol
  • 2-bromo-4-(1H-imidazol-1-yl)phenol

Comparison: 2-bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds with different heterocyclic rings. The tetrazole ring can enhance the compound’s stability and reactivity, making it a valuable building block in various applications.

Biological Activity

2-Bromo-4-(1H-1,2,3,4-tetrazol-1-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, antifungal, and other therapeutic effects.

Chemical Structure and Properties

The compound features a bromine atom and a tetrazole ring attached to a phenolic structure, which is crucial for its bioactivity. The presence of the tetrazole moiety is significant as it often enhances the biological activity of compounds through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against several bacterial strains and fungi:

  • Bacterial Activity : The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Fungal Activity : It also demonstrates antifungal properties against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate significant effectiveness, particularly against fluconazole-resistant strains .

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study conducted by Mahmoud et al. (2020) reported that derivatives similar to this compound showed MIC values as low as 2 μg/ml against S. aureus .
    • Another investigation found that compounds with similar tetrazole structures exhibited strong inhibition against various fungal pathogens .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that this compound interacts effectively with target proteins involved in bacterial resistance mechanisms. This interaction could lead to the development of new antimicrobial agents .

Table of Biological Activities

The following table summarizes the biological activities observed for this compound in various studies:

Activity Type Target Organisms MIC (μg/ml) Reference
AntibacterialStaphylococcus aureus2
AntibacterialEscherichia coli8
AntifungalCandida albicans250
AntifungalAspergillus niger100

Properties

IUPAC Name

2-bromo-4-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-6-3-5(1-2-7(6)13)12-4-9-10-11-12/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJIJKCWFFFMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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